N1-(4-fluorophenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5S2/c20-15-6-4-14(5-7-15)8-9-21-18(24)19(25)22-13-16-23(10-2-11-28-16)30(26,27)17-3-1-12-29-17/h1,3-7,12,16H,2,8-11,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRXPBCFMYIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorophenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 487.6 g/mol. The presence of the oxalamide functional group is significant as it often correlates with various biological activities.
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Tubulin Inhibition : Studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound may share similar properties.
- Sodium Channel Modulation : Compounds with structural similarities have been identified as modulators of sodium channels, which are crucial for cellular excitability and signal transduction.
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of various oxazinan derivatives on human cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5g | MCF-7 | 4.47 | Tubulin polymerization inhibition |
| 4d | A2780 | 52.8 | Cell cycle arrest at G2/M phase |
These studies indicate significant antiproliferative activity against breast and ovarian cancer cell lines, suggesting potential therapeutic applications.
Case Studies
Several case studies highlight the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study involving oxazinonaphthalene analogs demonstrated that certain compounds induced significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization. This suggests that this compound could exhibit similar effects due to its structural similarities.
- Sodium Channel Inhibition : Research on substituted tetrahydrofurans as sodium channel inhibitors provides insight into how this compound might function in a pharmacological context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
